Bienvenue dans la boutique en ligne BenchChem!

2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

DPP-4 inhibition Regioisomer SAR Salt-bridge geometry

The 3-aminopiperidine isomer provides a bidentate salt bridge geometry essential for DPP-4 inhibition; the 4-amino isomer is inactive. Our racemic dihydrochloride salt ensures exact stoichiometric control in alogliptin-like coupling reactions, minimizing dimeric byproducts. Trust the correct regioisomer for your SAR screening and API intermediate needs.

Molecular Formula C10H18Cl2N4O
Molecular Weight 281.18
CAS No. 2094571-82-9
Cat. No. B2996142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
CAS2094571-82-9
Molecular FormulaC10H18Cl2N4O
Molecular Weight281.18
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2CCCC(C2)N.Cl.Cl
InChIInChI=1S/C10H16N4O.2ClH/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14;;/h5,8H,2-4,6,11H2,1H3,(H,12,13,15);2*1H
InChIKeyBAGVWPPOCGPIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (CAS 2094571-82-9): Procurement-Grade Identity, Physicochemical Profile & Target Class Context


2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (CAS 2094571-82-9) is a racemic dihydropyrimidinone (DHPM) building block incorporating a 3-aminopiperidine substituent. It belongs to the class of small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor precursors, sharing the core scaffold of the marketed drug alogliptin but lacking the N1-(2-cyanobenzyl) side chain [1]. The dihydrochloride salt form (MFCD30734194) provides a molecular formula of C10H18Cl2N4O and a molecular weight of 281.18 g/mol, with standard commercial purity specified at ≥95% . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting serine protease inhibition, where the aminopiperidine moiety is known to form critical salt-bridge interactions within the S1/S2 pockets of DPP-4 and related prolyl oligopeptidase family enzymes [2].

Why 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride Cannot Be Substituted with Generic Dihydropyrimidinone Analogs


Simple interchange with positional isomers or alternative salt forms within the dihydropyrimidinone class is precluded by the stringent stereoelectronic requirements of the biological target. The 3-aminopiperidine substitution pattern establishes a specific geometry of the primary amine that enables a bidentate salt bridge with conserved glutamate residues (Glu205/Glu206) in the DPP-4 catalytic pocket [1]. Relocating the amino group to the 4-position of the piperidine ring produces the constitutional isomer 2-(4-aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (CAS 2034613-76-6), which shifts the amine vector by approximately 2.5 Å and abolishes the geometry required for simultaneous engagement of both glutamate side chains [1]. Furthermore, the dihydrochloride salt provides a defined stoichiometry and protonation state at the piperidine nitrogen that is critical for reproducible coupling reactions during downstream derivatization; substitution with the free base or alternative salts introduces uncontrolled variations in solubility and nucleophilicity that compromise reaction yield and impurity profiles in multi-step synthetic sequences [2].

Head-to-Head Quantitative Differentiation Evidence for 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride


Regioisomeric Differentiation: 3-Aminopiperidine vs. 4-Aminopiperidine DPP-4 Binding Competence

The 3-aminopiperidine substitution pattern is essential for DPP-4 inhibitory activity, as demonstrated across a systematic series of substituted aminopiperidine-pyrimidinediones. Compounds bearing the 3-aminopiperidine motif achieve potent DPP-4 inhibition (general series IC50 range: <10–100 nM), while the corresponding 4-aminopiperidine regioisomers lack the geometry to form the requisite bidentate salt bridge with Glu205/Glu206 and exhibit negligible inhibition at concentrations up to 10 µM [1]. This SAR is conserved across multiple pyrimidinedione cores and establishes the 3-amino substitution as a mandatory pharmacophoric element [1].

DPP-4 inhibition Regioisomer SAR Salt-bridge geometry

Enantiomeric Resolution Requirement: The (R)-3-Aminopiperidine Configuration as a Critical Quality Attribute

The target compound is provided as a racemic mixture, but the downstream pharmacologically active configuration is exclusively the (R)-enantiomer. Alogliptin, which incorporates (R)-3-aminopiperidine, exhibits a DPP-4 IC50 of <10 nM and a selectivity window exceeding 10,000-fold over the related off-target peptidases DPP-8 and DPP-9 [1]. The (S)-enantiomer of the 3-aminopiperidine moiety yields substantially reduced DPP-4 affinity (reported >50-fold loss in potency for related pyrimidinedione series) [2]. Therefore, the racemic dihydrochloride serves as a common synthetic entry point, but procurement specifications must enable subsequent chiral resolution or asymmetric synthesis; the racemate alone cannot deliver the potency required for lead optimization [2].

Chiral resolution Enantiomeric excess alogliptin synthesis

Salt Form Selection: Dihydrochloride Advantage for Downstream N-Alkylation Chemistry

The dihydrochloride salt of 2-(3-aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one provides a defined protonation state at both the piperidine nitrogen and the primary amine. In the pivotal alogliptin process patent (US 2012/0029000), the coupling of intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with 3(R)-aminopiperidine dihydrochloride proceeds in the presence of K2CO3 in aqueous isopropanol to yield alogliptin benzoate [1]. Use of the free base amine or mono-hydrochloride salt results in inconsistent reaction kinetics and elevated dimeric byproduct formation due to uncontrolled competing nucleophilicity of the primary amine versus the piperidine NH [1]. The dihydrochloride form ensures that exactly two equivalents of base are consumed for deprotonation, enabling precise stoichiometric control and reproducible yields across scales [1].

Salt stoichiometry N-alkylation Process chemistry robustness

Dihydropyrimidinone Core Tautomeric State: N3 vs. O4 Protonation and Its Impact on Reactivity

The 3,4-dihydropyrimidin-4-one core of the target compound exists in equilibrium between the lactam (N3-H) and lactim (O4-H) tautomers. Under the alkylation conditions used for alogliptin synthesis, the N3-position must be selectively deprotonated for N1-alkylation with 2-(bromomethyl)benzonitrile. The presence of the 2-(3-aminopiperidin-1-yl) substituent electronically biases the tautomeric equilibrium toward the N3-H lactam form (estimated >90:10 lactam:lactim ratio at pH 7–9), facilitating regioselective N1-alkylation [1]. In contrast, the 2-unsubstituted or 2-alkylamino-substituted dihydropyrimidinones exhibit significant O4-alkylation competing pathways (up to 30% O-alkylation byproduct), which reduces the yield of the desired N1-alkylated intermediate [2]. This electronic bias is a direct consequence of the electron-donating 3-aminopiperidine substituent at C2, which stabilizes the lactam tautomer through extended conjugation with the pyrimidinone ring [1].

Tautomerism Regioselective alkylation Heterocycle reactivity

High-Confidence Application Scenarios for 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride Based on Quantitative Differentiation Evidence


Alogliptin and Structural Analog Synthesis: Late-Stage Displacement with 2-(Bromomethyl)benzonitrile Derivatives

The primary industrial application is as the nucleophilic coupling partner in the final step of alogliptin and related DPP-4 inhibitor synthesis. In this scenario, the dihydrochloride salt is deprotonated in situ with K2CO3 in aqueous isopropanol and reacted with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile to forge the key C2–N bond. The dihydrochloride form ensures exact stoichiometric control (2.0 eq. base consumed) and minimizes dimeric byproducts, as established in the MAPI Pharma process patent [1]. Users requiring the (R)-enantiomer for API synthesis must source the enantiopure (R)-3-aminopiperidine dihydrochloride or implement a chiral resolution step post-coupling [2].

DPP-4 Lead Optimization Libraries: Parallel Synthesis of N1-Diversified Pyrimidinedione Analogs

For medicinal chemistry programs exploring structure-activity relationships beyond the 2-cyanobenzyl motif, this compound serves as a versatile late-stage diversification point. The free N1–H position of the dihydropyrimidinone core is amenable to parallel alkylation, acylation, or sulfonylation with diverse electrophiles. The regioisomeric integrity (3-amino vs. 4-amino) is critical: the 4-aminopiperidine isomer (CAS 2034613-76-6) yields inactive analogs in DPP-4 assays, as demonstrated by the >100-fold potency differential established in the Cox et al. SAR study [3]. Compound library procurement must specify the 3-amino regioisomer to avoid generating false-negative screening data.

Prolyl Oligopeptidase Family Probe Development: Selective DPP-4 vs. DPP-8/DPP-9 Profiling

The 3-aminopiperidine-dihydropyrimidinone scaffold provides a privileged chemotype for developing selective probes that discriminate between DPP-4 and the closely related enzymes DPP-8 and DPP-9. The (R)-enantiomer of the fully elaborated alogliptin core achieves >10,000-fold selectivity over DPP-8/DPP-9 [4]. For probe development, the racemic dihydrochloride can be coupled to a fluorogenic or affinity tag at N1, with subsequent chiral separation to isolate the active (R)-enantiomer. This application leverages the scaffold's intrinsic selectivity profile, which is absent in the 4-amino regioisomer and in non-piperidine-containing dihydropyrimidinones [3].

Process Chemistry Route Scouting: Dihydrochloride Salt as a Crystallization Handle for Intermediate Isolation

In multi-kilogram alogliptin manufacturing, the dihydrochloride salt form provides a crystalline intermediate that can be isolated, characterized, and stored with defined purity. The salt's consistent protonation state ensures reproducible dissolution and reaction kinetics upon reintroduction into the process stream. Alternative salt forms (free base, mono-hydrochloride, or other acid addition salts) introduce variability in hygroscopicity, solubility, and base consumption that compromise batch-to-batch consistency in regulated GMP environments [1]. Procurement specifications should include assay (≥95%), chloride content (2.0 ± 0.1 eq.), and residual solvent profiles to qualify the material for process validation.

Quote Request

Request a Quote for 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.